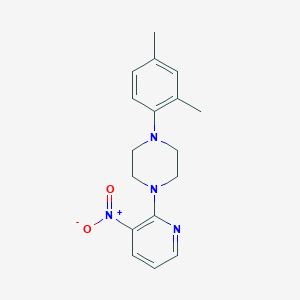

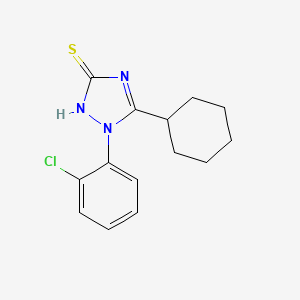

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine, also known as DNP, is a synthetic compound that has been used in scientific research for many years. DNP is a heterocyclic compound, which means it contains a combination of both carbon and nitrogen atoms. It is a versatile compound and has been used in a variety of research applications, including drug design, drug synthesis, and drug delivery. DNP has a number of interesting properties, including a low melting point and a high solubility in water.

Scientific Research Applications

Synthesis and Molecular Structure

Research on compounds structurally related to "1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine" often focuses on their synthesis and molecular characterization. For instance, studies have detailed the synthesis of various piperazine derivatives through reactions involving dimethylphenyl and nitropyridin components. These syntheses are typically aimed at exploring the compounds' molecular structures, characterized by intramolecular hydrogen bonding and interactions that influence their crystal packing and stability (Wang, Liu, & Yan, 2006).

Antimicrobial and Antitumor Applications

Several piperazine derivatives have been studied for their antimicrobial and antitumor properties. Compounds with piperazine linkers have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Specifically, certain derivatives have exhibited significant biofilm inhibition activities and have been explored as potential inhibitors of bacterial biofilm and specific bacterial enzymes, such as MurB (Mekky & Sanad, 2020).

Material Science and Chemical Reagents

In material science, piperazine derivatives are synthesized for various applications, including as intermediates in the production of polyamides and other polymers. These compounds serve as building blocks in creating materials with specific physical properties, such as solubility in different solvents and potential applications in advanced material manufacturing (Hattori & Kinoshita, 1979).

Drug Development and Pharmacological Studies

The exploration of piperazine derivatives extends into pharmacological research, where their potential as drug candidates for various diseases is assessed. For instance, studies have synthesized and evaluated piperazine compounds for their potential antiarrhythmic effects, comparing them to established drugs and investigating their action on cardiac Purkinje fibers (Kornet, Ali, & Steinberg, 1994). Additionally, derivatives of piperazine have been evaluated for their antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities and potential as new therapeutic agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-5-6-15(14(2)12-13)19-8-10-20(11-9-19)17-16(21(22)23)4-3-7-18-17/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXJQRMOHFTVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320087 |

Source

|

| Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |

CAS RN |

400089-01-2 |

Source

|

| Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)

![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)